molecular formula C12H24N2O9 B117239 beta-D-glucosaminyl-(1->4)-beta-D-glucosamine CAS No. 148411-57-8

beta-D-glucosaminyl-(1->4)-beta-D-glucosamine

Cat. No. B117239
CAS RN: 148411-57-8
M. Wt: 340.33 g/mol
InChI Key: QLTSDROPCWIKKY-PMCTYKHCSA-N
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Description

Beta-D-glucosaminyl-(1->4)-beta-D-glucosamine is a molecule with the molecular formula C12H24N2O9 . It is a type of chitobiose, which is a disaccharide consisting of two glucosamine units . The molecule contains a total of 48 bonds, including 24 non-H bonds, 4 rotatable bonds, 2 six-membered rings, 2 primary amines (aliphatic), 6 hydroxyl groups, 2 primary alcohols, 3 secondary alcohols, and 3 ethers (aliphatic) .


Synthesis Analysis

The synthesis of N-acetyl-β-D-glucosaminyl-(1-4)-N-acetylmuramyl L-alanyl-D-isoglutamine (GMDP) has been reported, which involves the synthesis of a β (1-4) linked glucosamine disaccharide and selective transformation of the glucosamine residue .


Molecular Structure Analysis

The molecule has a complex structure with multiple functional groups. It includes two glucosamine units linked by a beta-1,4-glycosidic bond . The IUPAC name for this compound is (2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol .


Chemical Reactions Analysis

While specific chemical reactions involving beta-D-glucosaminyl-(1->4)-beta-D-glucosamine are not mentioned in the search results, it is known to be functionally related to a beta-D-glucosaminyl-(1->4)-D-glucosamine .


Physical And Chemical Properties Analysis

The molecular weight of beta-D-glucosaminyl-(1->4)-beta-D-glucosamine is 340.33 g/mol . It has a high number of hydrogen bond donors (8) and acceptors (11), indicating its potential to form multiple hydrogen bonds .

Scientific Research Applications

Role in Chitobioses

Beta-D-glucosaminyl-(1->4)-beta-D-glucosamine: is a fundamental unit of chitobioses, which are the building blocks of chitin . Chitin is a major component of the exoskeletons of arthropods and cell walls of fungi. Research into the manipulation of these chitobioses can lead to advancements in biopesticides and antifungal agents.

Glycoprotein Analysis

This compound is used in the study of glycoproteins, particularly in understanding the structure and function of N-linked oligosaccharides . It’s crucial for the development of techniques like mass spectrometry to analyze glycoprotein structures, which has implications in disease diagnosis and biopharmaceutical development.

Congenital Disorders of Glycosylation

The study of beta-D-glucosaminyl-(1->4)-beta-D-glucosamine is significant in understanding congenital disorders of glycosylation (CDG). Research in this area can lead to better diagnostic methods and potential therapies for such disorders .

Enzyme Functionality and Production

This disaccharide is involved in the production and study of enzymes like Peptide-N-Glycosidase F (PNGase F), which is essential for cleaving N-linked glycans from glycoproteins. This has applications in biotechnology, where enzymes are produced for industrial and research purposes .

ER-Associated Degradation Pathway

Beta-D-glucosaminyl-(1->4)-beta-D-glucosamine: is relevant in the study of the ER-associated degradation (ERAD) pathway. This pathway is responsible for the degradation of misfolded proteins, and understanding it can contribute to the development of treatments for diseases caused by protein misfolding .

properties

IUPAC Name

(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O9/c13-5-9(19)10(4(2-16)21-11(5)20)23-12-6(14)8(18)7(17)3(1-15)22-12/h3-12,15-20H,1-2,13-14H2/t3-,4-,5-,6-,7-,8-,9-,10-,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTSDROPCWIKKY-PMCTYKHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)O)CO)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O)CO)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584131
Record name 2-Amino-4-O-(2-amino-2-deoxy-beta-D-glucopyranosyl)-2-deoxy-beta-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-D-glucosaminyl-(1->4)-beta-D-glucosamine

CAS RN

77224-08-9, 148411-57-8
Record name 2-Amino-4-O-(2-amino-2-deoxy-β-D-glucopyranosyl)-2-deoxy-β-D-glucopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77224-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-O-(2-amino-2-deoxy-beta-D-glucopyranosyl)-2-deoxy-beta-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chitosan, 2-hydroxypropanoate (ester)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-D-glucosaminyl-(1->4)-beta-D-glucosamine
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beta-D-glucosaminyl-(1->4)-beta-D-glucosamine
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beta-D-glucosaminyl-(1->4)-beta-D-glucosamine
Reactant of Route 4
beta-D-glucosaminyl-(1->4)-beta-D-glucosamine
Reactant of Route 5
beta-D-glucosaminyl-(1->4)-beta-D-glucosamine
Reactant of Route 6
beta-D-glucosaminyl-(1->4)-beta-D-glucosamine

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